molecular formula C15H19ClN2O2 B13073171 Tert-butyl 3-(2-aminoethyl)-7-chloro-1H-indole-1-carboxylate

Tert-butyl 3-(2-aminoethyl)-7-chloro-1H-indole-1-carboxylate

Cat. No.: B13073171
M. Wt: 294.77 g/mol
InChI Key: FXKKUTUKJYBEMT-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-aminoethyl)-7-chloro-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group, an aminoethyl side chain, and a chloro substituent on the indole ring, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-aminoethyl)-7-chloro-1H-indole-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-chloroindole, which can be obtained through the chlorination of indole.

    Esterification: The 7-chloroindole is then subjected to esterification with tert-butyl chloroformate to form tert-butyl 7-chloroindole-1-carboxylate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-aminoethyl)-7-chloro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of 3-(2-aminoethyl)-1H-indole-1-carboxylate.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of 3-(2-aminoethyl)-1H-indole-1-carboxylate.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Tert-butyl 3-(2-aminoethyl)-7-chloro-1H-indole-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate due to its structural similarity to biologically active indole derivatives.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminoethyl)-7-chloro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various enzymes and receptors, modulating their activity. The chloro substituent and indole ring contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(2-aminoethyl)-1H-indole-1-carboxylate: Lacks the chloro substituent, resulting in different chemical and biological properties.

    Tert-butyl 3-(2-aminoethyl)-5-chloro-1H-indole-1-carboxylate: Has the chloro substituent at a different position, affecting its reactivity and biological activity.

    Tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate: Contains a bromo substituent instead of chloro, leading to variations in its chemical behavior.

Uniqueness

Tert-butyl 3-(2-aminoethyl)-7-chloro-1H-indole-1-carboxylate is unique due to the specific positioning of the chloro substituent on the indole ring, which influences its reactivity and biological interactions. This compound’s combination of functional groups makes it a valuable molecule for diverse applications in research and industry.

Properties

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.77 g/mol

IUPAC Name

tert-butyl 3-(2-aminoethyl)-7-chloroindole-1-carboxylate

InChI

InChI=1S/C15H19ClN2O2/c1-15(2,3)20-14(19)18-9-10(7-8-17)11-5-4-6-12(16)13(11)18/h4-6,9H,7-8,17H2,1-3H3

InChI Key

FXKKUTUKJYBEMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Cl)CCN

Origin of Product

United States

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